molecular formula C10H16 B025252 (+)-beta-Pinene CAS No. 19902-08-0

(+)-beta-Pinene

Cat. No. B025252
CAS RN: 19902-08-0
M. Wt: 136.23 g/mol
InChI Key: WTARULDDTDQWMU-RKDXNWHRSA-N
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Description

Synthesis Analysis

The synthesis of myrcene through the pyrolysis of β-pinene represents a critical pathway for the industrial production of various terpenic alcohols and vitamins A and E. A theoretical equilibrium model predicts yields of myrcene from β-pinene could reach 93.5%, although practical yields have been lower, likely due to decomposition reactions of myrcene into various degradation products (Kolicheski et al., 2007).

Molecular Structure Analysis

The isomerization reactions of α-pinene to other hydrocarbons like camphene and terpinolenes over Beta zeolites highlight the structural versatility of pinene molecules and the impact of acidic environments on their rearrangement. The study of these reactions provides insight into the molecular structure dynamics of β-pinene under different conditions (Gündüz et al., 2005).

Chemical Reactions and Properties

β-Pinene's reactivity, particularly in the presence of Lewis acids, allows for the synthesis of pinane-type sulfides through regiospecific reactions. This reactivity is crucial for understanding the chemical properties and potential applications of β-pinene derivatives in various fields, including the synthesis of environmentally friendly polymers and materials (Nikitina et al., 2006).

Physical Properties Analysis

The study of binary diffusion coefficients of α-pinene and β-pinene in supercritical carbon dioxide provides valuable data on their physical properties under different conditions. This information is essential for industrial applications where supercritical CO2 is used as a solvent or in extraction processes (Silva et al., 2004).

Chemical Properties Analysis

The ozonolysis of β-pinene in gas-phase experiments reveals the formation of multifunctional organic acids, such as pinic acid and norpinic acid. These reactions provide insight into the atmospheric chemistry of β-pinene and its role in the formation of secondary organic aerosols, highlighting its environmental and climatic significance (Ma & Marston, 2008).

Scientific Research Applications

  • Effect on Yeast Cells : (+)-β-Pinene has been found to inhibit respiration in yeast cells, affecting mitochondrial functions. This inhibition is dependent on the ratio of pinene to yeast cells. It also impacts proton pumping and K+ transport, indicating its effect on cell membranes, particularly in mitochondria (Uribe, Ramírez, & Peña, 1985).

  • Electrochemical Discrimination : The ability to recognize and discriminate between the enantiomers of (+)-β-Pinene using an electrochemical method has been demonstrated, suggesting its potential in chemical sensing applications (Deng, Li, Chen, Ma, & Cheng, 2017).

  • Antifungal Activity Against Candida spp. : Research has shown that (+)-β-Pinene has antifungal properties, particularly against Candida species. It likely acts by interfering with cell wall formation and has potential as an anti-biofilm agent (Andrade, Rosalen, Freires, Scotti, Scotti, Aquino, & de Castro, 2019).

  • Antimicrobial Activities : The positive enantiomers of (+)-β-Pinene have demonstrated microbicidal activity against fungi and bacteria. This includes a significant effect against Candida albicans and methicillin-resistant Staphylococcus aureus (da Silva, Lopes, Barros de Azevedo, Costa, Alviano, & Alviano, 2012).

  • Hypoglycemic and Anti-Inflammatory Effects : A study on diabetic rats highlighted the hypoglycemic, hypolipidemic, and anti-inflammatory properties of β-Pinene. This suggests its potential therapeutic use in managing diabetes-related symptoms (Santos, Coelho, Fontes Loula, Saraiva Landim, Fernandes Lima, Machado, Lopes, Gomes, da Costa, de Menezes, Coutinho, Kim, Felipe, Neves, & Kerntopf, 2022).

properties

IUPAC Name

(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTARULDDTDQWMU-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C1C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCC(=C)[C@H]1C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173682
Record name beta-Pinene, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-beta-Pinene

CAS RN

19902-08-0
Record name beta-Pinene, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Pinene, (+)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-β-Pinene
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Record name β-Pinene, (+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

127 parts by mass of cyclohexane, and 25 parts by mass of β-pinene/isobutylene copolymer (A2) obtained in Reference Example 2 were put into the nitrogen-purged pressure vessel equipped with a stirrer, and stirred to thoroughly dissolve the β-pinene/isobutylene copolymer (A2). Thereafter, as the hydrogenation catalyst, 7.5 parts by mass of 5% palladium-supported carbon (product number: E1002NN/W, manufactured by Evonik Degussa Japan Co. Ltd.) was added thereto, sufficiently dispersed with stirring, and then, the inside of the pressure vessel was sufficiently purged with hydrogen, and the reaction was carried out while stirring at a temperature of 130° C. and a hydrogen pressure of 15 MPa for 25 hours, followed by a return to ambient pressure. Subsequently, the reaction solution was filtered through a 0.5 μm Teflon (registered trademark) filter to separate and remove the catalyst, reprecipitated in 3000 parts by mass of a mixed solvent of methanol/acetone (60/40 volume %), and then sufficiently dried to obtain 24 parts by mass of β-pinene-based polymer (H2). The β-pinene-based polymer (H2) thus obtained had 0.026 mole % of residual olefinic double bonds and 0.0015 mole % of residual aromatic rings, based on total units, as measured by 1H-NMR. The glass transition temperature was 95° C. Also, the ratio of the proton integral value at 6 to 8 ppm to the total proton integral value in 1H-NMR was 4.7×10−6, and the ratio of the proton integral value at 4.5 to 6 ppm to the total proton integral value was 1.0×10−5. The resulting β-pinene-based polymer (H2) had a weight average molecular weight of 53,300 and a number average molecular weight of 32,400.
Name
β-pinene isobutylene
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Synthesis routes and methods II

Procedure details

As petroleum resins, known products are obtained by heat-polymerizing a petroleum type unsaturated hydrocarbon such as cyclopentadiene or a higher olefinic hydrocarbon having 5 to 11 carbon atoms in the presence of a catalyst. In the present invention, any of these known petroleum resins may be used for formation of the coating layer 3. As the coumarone-indene resin, there are known resins having a relatively low degree of polymerization, which are obtained by polymerizing a tar fraction composed mainly of coumarone and indene (ordinarlly boiling at 160° to 180° C.) in the presence of a catalyst or under application of heat. Any of these known resins can be used in the present invention. As the terpene resin, there can be used synthetic and natural polymers of terpene type hydrocarbons, particularly resins obtained by polymerizing a terpene oil or nopinene fraction in the presence of a catalyst. As the rosin, there can be used so-called raw rosins such as gum rosin and wood rosin, rosin esters obtained by esterifying abietic acid in the rosin, such as rosin glycerin ester (ester gum), diethylene glycol diabietate, diethylene glycol 2-hydroxyabietate, rosin monoethylene glycol ester and rosin pentaerythritol ester. These rosins may be modified with known thermosetting resins or the like.
[Compound]
Name
hydrocarbon
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0 (± 1) mol
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reactant
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[Compound]
Name
petroleum resins
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0 (± 1) mol
Type
reactant
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[Compound]
Name
layer 3
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0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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reactant
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reactant
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[Compound]
Name
terpene
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0 (± 1) mol
Type
reactant
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a 50 ml glass vial equipped with a Teflon® coated stirbar was added -pinene (2.5 ml), norbornene (5 g, 53.1 mmol) and chlorobenzene (35 ml). To this stirred solution at ambient temperature was added nickel ethylhexanoate (0.01 ml of an 8% w nickel solution in mineral spirits, 13 μmol) tris(pentafluorophenyl)boron (117 μmol in petroleum naphtha) and triethylaluminum (0.077 ml of a 1.7 molar solution in cyclohexane, 130 μmol). Immediately upon addition of the trialkylaluminum the reaction mixture became yellow and hot. The reaction was allowed to run for 60 minutes after which time methanol (3 ml) was injected to kill the reaction and the resulting solution was poured into excess methanol. The polymer was filtered off and washed with excess methanol and dried overnight in a heated vacuum oven to afford the copolymer (4.0 g). GPC analysis showed the polymer to have a molecular weight (Mw) of 39,800 and a polydispersity of 2.1.
Quantity
117 μmol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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[Compound]
Name
mineral spirits
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solvent
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0 (± 1) mol
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Name
nickel ethylhexanoate
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Type
catalyst
Reaction Step One
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0 (± 1) mol
Type
catalyst
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0 (± 1) mol
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Reaction Step Two
Quantity
3 mL
Type
solvent
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[Compound]
Name
glass
Quantity
50 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
35 mL
Type
solvent
Reaction Step Five
[Compound]
Name
trialkylaluminum
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-beta-Pinene
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